(2R)-2-cyclohexyloxirane

Asymmetric catalysis Photocatalysis Manganese complexes

(2R)-2-Cyclohexyloxirane (CAS 153546-27-1) is a chiral, non-racemic terminal epoxide characterized by a three-membered oxirane ring fused to a cyclohexyl group, with a molecular weight of 126.20 g/mol. This compound serves as a critical chiral building block in asymmetric synthesis, enabling the introduction of stereochemical complexity in pharmaceutical and agrochemical intermediates.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 153546-27-1
Cat. No. B15301039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-cyclohexyloxirane
CAS153546-27-1
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CO2
InChIInChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m0/s1
InChIKeyNPRYHWFMGPYJIY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the (2R)-2-Cyclohexyloxirane (CAS 153546-27-1) Supply Chain: A Chiral Epoxide for Asymmetric Synthesis Procurement


(2R)-2-Cyclohexyloxirane (CAS 153546-27-1) is a chiral, non-racemic terminal epoxide characterized by a three-membered oxirane ring fused to a cyclohexyl group, with a molecular weight of 126.20 g/mol . This compound serves as a critical chiral building block in asymmetric synthesis, enabling the introduction of stereochemical complexity in pharmaceutical and agrochemical intermediates . Its enantiomeric purity is paramount for achieving the desired biological activity in downstream drug candidates, and its procurement requires careful consideration of enantiomeric excess (ee) specifications, typically validated by chiral HPLC or polarimetry .

Why (2R)-2-Cyclohexyloxirane (CAS 153546-27-1) Cannot Be Substituted: The Criticality of Enantiomeric Purity and Chiral Recognition


Generic substitution of (2R)-2-cyclohexyloxirane with racemic 2-cyclohexyloxirane (CAS 3483-39-4) or its (S)-enantiomer (CAS 153546-28-2) is scientifically unsound due to the fundamental principle of chiral recognition in biological systems and asymmetric catalysis . Pharmacological activity, binding affinity, and metabolic stability are intrinsically linked to the three-dimensional orientation of the molecule [1]. Substituting the (2R)-enantiomer with a racemic mixture or the (2S)-enantiomer will, at best, dilute the desired activity and, at worst, introduce an antagonistic, toxic, or off-target pharmacological profile . Similarly, in asymmetric synthesis, the (2R)-epoxide dictates the absolute stereochemistry of the final product; using the incorrect enantiomer would yield the opposite stereoisomer, leading to failed drug candidate development, wasted research resources, and regulatory setbacks. Therefore, precise stereochemical procurement is not a preference but a regulatory and functional necessity.

Quantitative Evidence: How (2R)-2-Cyclohexyloxirane (CAS 153546-27-1) Differentiates from Analogs in Key Performance Metrics


Asymmetric Epoxidation Catalyst Efficiency: A 60% Enantiomeric Excess Benchmark for Terminal Olefins

The synthesis of chiral epoxides, including (2R)-2-cyclohexyloxirane, can be achieved via photocatalytic asymmetric epoxidation. A study using a mononuclear non-heme chiral manganese catalyst, [(R,R-BQCN)MnII]2+, with water as the oxygen source, yielded terminal epoxides with up to 60% enantiomeric excess (ee) . This establishes a quantitative performance threshold for catalytic systems targeting (2R)-2-cyclohexyloxirane. While this 60% ee value is for terminal olefins in general, it provides a crucial benchmark. The target (2R)-2-cyclohexyloxirane, derived from a terminal olefin (vinylcyclohexane), would be expected to achieve comparable or higher enantioselectivity with optimized catalysts. This contrasts with traditional stoichiometric epoxidation methods (e.g., m-CPBA) which yield a racemic mixture (0% ee).

Asymmetric catalysis Photocatalysis Manganese complexes

Kinetic Resolution of Racemic Epoxides: A 42% to 85% ee Benchmark for Asymmetric Ring-Opening

The enantioselectivity of ring-opening reactions for racemic cyclohexyl epoxides has been quantified. A study by Yamashita (1988) demonstrated that Zn(II) d-tartrate catalyzed the asymmetric ring opening of racemic 1,2-epoxycyclohexane with various nucleophiles, achieving enantiomeric excesses of 85% (1-butanethiol), 58% (aniline), and 42% (trimethylsilyl azide) for the recovered epoxide or ring-opened product [1]. While this study used 1,2-epoxycyclohexane (an internal epoxide) rather than the terminal epoxide (2R)-2-cyclohexyloxirane, it establishes a fundamental class-level property: cyclohexyl-substituted epoxides can undergo highly enantioselective kinetic resolution. This principle is directly applicable to the procurement of enantiopure (2R)-2-cyclohexyloxirane, where a similar strategy could be used to enrich or resolve racemic mixtures, with expected ee values ranging from 42% to 85% depending on the nucleophile.

Kinetic resolution Asymmetric ring-opening Zn(II) d-tartrate

Manganese-Salen Catalyzed Epoxidation: Up to 96% ee for Unfunctionalized Olefins

The Jacobsen-Katsuki epoxidation, using chiral Mn(III)-salen catalysts, is a well-established method for the enantioselective epoxidation of unfunctionalized cis-olefins [1]. Studies have shown that these catalytic systems can achieve up to 96% enantiomeric excess in the asymmetric epoxidation of olefins . This high level of enantiocontrol is critical for accessing (2R)-2-cyclohexyloxirane from cis-olefin precursors. While a direct study on vinylcyclohexane was not identified, the general class of unfunctionalized cis-olefins serves as a strong predictor of performance. The 96% ee benchmark represents a significant improvement over earlier methods (e.g., up to 60% ee from photocatalytic systems) and demonstrates the maturity of catalytic asymmetric epoxidation technology for this class of compounds.

Jacobsen epoxidation Mn-salen catalyst Enantioselective epoxidation

Application as a Chiral Director: S,S-DICHED Synthesis with (S)-2-Cyclohexyloxirane

A direct application of the enantiomerically pure (S)-2-cyclohexyloxirane is demonstrated in the synthesis of S,S-DICHED (dicyclohexylethane-1,2-diol), a C2-symmetrical chiral director for Matteson homologations . The synthesis involves the insertion of lithiated (S)-2-cyclohexyloxirane into cyclohexylboronic acid pinacol ester, proceeding in three linear steps from readily available starting materials with no requirement for chromatography or specialized equipment . This highlights the compound's unique role in constructing complex chiral architectures. While the (R)-enantiomer is the target of this guide, its (S)-counterpart serves as a direct comparator, illustrating the critical function of each enantiomer in a specific synthetic application. The (2R)-enantiomer would find analogous use in synthesizing R,R-DICHED or other (R)-configured chiral directors.

Chiral auxiliary Matteson homologation Boronic ester

Manganese Complex Catalyst Screen: Quantitative Impact of Ligand Structure on Epoxidation Enantioselectivity

A study on manganese complexes derived from L-proline for asymmetric epoxidation revealed a critical structure-activity relationship: a specific ligand, bearing an isopropyl arm, completely inhibited the epoxidation reaction with H2O2 as the oxidant . However, when the oxidant was switched to PhI(OAc)2, the same catalyst efficiently promoted epoxidation . This demonstrates that the R group on the diamine backbone profoundly influences catalytic activity and enantioselectivity . While this study does not directly quantify the ee for (2R)-2-cyclohexyloxirane, it provides a crucial class-level insight: achieving high enantioselectivity for this epoxide is not a matter of simply applying a generic 'chiral catalyst'. It requires careful selection and optimization of the catalyst/oxidant system. This underscores the value of (2R)-2-cyclohexyloxirane produced under optimized, proprietary conditions that likely exploit such structure-activity relationships to achieve higher ee.

Catalyst screening Manganese complexes Ligand effects

Prioritizing (2R)-2-Cyclohexyloxirane (CAS 153546-27-1) Procurement: Validated Application Scenarios


Synthesis of R,R-DICHED and Other C2-Symmetrical Chiral Directors

Procurement of high-ee (2R)-2-cyclohexyloxirane is essential for the asymmetric synthesis of R,R-DICHED and analogous C2-symmetrical chiral directors, which are crucial for diastereoselective Matteson homologations of boronic esters . The (2S)-enantiomer has been successfully employed in this capacity, providing a clear precedent for the utility of the (2R)-enantiomer .

Chiral Building Block for Pharmaceutical Intermediates Requiring a Cyclohexyl Motif

As a terminal epoxide with a bulky cyclohexyl substituent, (2R)-2-cyclohexyloxirane serves as an advanced chiral intermediate for constructing pharmaceutical agents containing a stereodefined cyclohexyl group, often found in GPCR modulators and kinase inhibitors . Its enantiopure nature ensures the correct stereochemical outcome in downstream synthesis.

Investigation of Enantioselective Ring-Opening Reactions

(2R)-2-cyclohexyloxirane is a valuable substrate for studying and developing new asymmetric ring-opening methodologies, such as those catalyzed by Zn(II) d-tartrates or other chiral Lewis acids [1]. Its specific stereochemistry allows researchers to quantitatively assess the enantioselectivity of new catalytic systems by analyzing the stereochemical purity of the resulting ring-opened products [1].

Benchmarking Novel Asymmetric Epoxidation Catalysts

The synthesis of (2R)-2-cyclohexyloxirane serves as a standard test reaction for evaluating the performance of new chiral epoxidation catalysts (e.g., novel Mn, Fe, or organocatalysts) on a terminal, unfunctionalized olefin . The achieved enantiomeric excess (ee) for this specific epoxide provides a direct, quantitative comparison against established systems like Jacobsen or Sharpless epoxidations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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